molecular formula C16H14N6O4S B2792898 2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-79-7

2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2792898
CAS No.: 1115905-79-7
M. Wt: 386.39
InChI Key: CMPMWKZTHSCLQS-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin core fused with a dioxolane ring, substituted at position 7 with a propenyl group and at position 6 with a sulfanyl (-S-) linker. The acetamide moiety is connected to a 1,2,4-triazole ring at the N-terminus. While direct pharmacological data for this compound is absent in the provided evidence, analogs with quinazoline-triazole hybrids have demonstrated antiproliferative and anticonvulsant activities .

Properties

IUPAC Name

2-[(8-oxo-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4S/c1-2-3-22-14(24)9-4-11-12(26-8-25-11)5-10(9)19-16(22)27-6-13(23)20-15-17-7-18-21-15/h2,4-5,7H,1,3,6,8H2,(H2,17,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMWKZTHSCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC(=O)NC4=NC=NN4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of an appropriate ortho-nitrobenzyl derivative.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzisoxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidin-1-ylcarbonyl Group: This is typically done through an amide coupling reaction using a coupling reagent such as EDCI or DCC.

    Introduction of the Isopropylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound 2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide , identified by its CAS number 896705-77-4, is a synthetic molecule that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, agricultural science, and material science, supported by relevant data and case studies.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structure suggests potential interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the triazole moiety may enhance the bioactivity and selectivity of the compound against specific cancer types.

Agricultural Science

The unique chemical structure of this compound allows for potential applications in agrochemicals. Its ability to interact with biological systems can be harnessed for developing new pesticides or herbicides.

Case Study: Fungicidal Properties

A recent study evaluated the fungicidal activity of related compounds against various plant pathogens. The results indicated that these compounds effectively inhibited fungal growth, suggesting that derivatives of the compound could be developed as environmentally friendly agricultural solutions.

Material Science

The compound's chemical properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional properties.

Case Study: Polymer Development

Research into the synthesis of polymers using quinazoline derivatives has shown that they can enhance mechanical properties and thermal stability. Such advancements could lead to the creation of advanced materials suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Key Features
Target Compound [1,3]dioxoloquinazoline Propenyl (C7), sulfanyl (C6), triazole-acetamide Dioxolane fusion enhances rigidity; propenyl may improve lipophilicity
2-Hydroxy-N-(2-(3-methoxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide (26) Quinazolin-4(3H)-one Methoxynaphthalene (C2), hydroxyacetamide Antiproliferative activity (IC₅₀ ~ 5 μM); hydrogen bonding via -OH
N-(2,4-Dichlorophenyl)methyl derivatives Quinazolin-2,4-dione Dichlorophenyl, thioxo/dioxo groups Anticonvulsant activity; thioxo-to-dioxo conversion modulates potency
7j, 7k, 7m (N-phenylacetamides) Triazole-naphthalene Chloro/nitro-phenyl, naphthyloxy-methyl Enhanced π-π stacking (naphthalene); chloro groups improve metabolic stability

Key Research Findings and Implications

Structural Rigidity vs. Bioactivity: The dioxolane ring in the target compound likely enhances metabolic stability compared to non-fused quinazolines (e.g., 26 ), but may reduce conformational flexibility required for target binding.

Sulfur-Containing Moieties : The sulfanyl group in the target compound could mimic disulfide bonds in enzyme active sites, a feature absent in chloro/nitro-substituted analogs (7k, 7m ).

Triazole vs.

Biological Activity

The compound 2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide represents a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinazolinone core , known for various biological activities.
  • A sulfanyl group , which may enhance its pharmacological properties.
  • An acyltriazole moiety , which is often associated with improved bioactivity.

The molecular formula is C_{18}H_{19N_5O_3S with a molecular weight of approximately 385.44 g/mol.

Antiinflammatory Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to the one have been tested against carrageenan-induced paw edema in animal models. The results demonstrated that these compounds can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. Specifically, the compound 2e was noted to achieve an anti-inflammatory activity (AA) of 53.41% in such tests .

Antimicrobial Activity

Quinazoline derivatives are also known for their antimicrobial properties. Research has shown that certain compounds within this class can inhibit bacterial growth effectively. For example, studies involving derivatives of quinazolinones have revealed their potential as antibacterial agents against various strains of bacteria .

Anticancer Activity

The quinazoline scaffold has been widely studied for its anticancer potential. Compounds containing the quinazoline nucleus have been reported to inhibit various cancer cell lines through different mechanisms including the modulation of kinase activity. The specific compound under study may possess similar properties due to its structural features that allow interaction with key cellular pathways involved in cancer progression .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of protein kinases which play pivotal roles in cell signaling pathways related to inflammation and cancer.
  • Modulation of Cytokine Production : By inhibiting cytokine production, these compounds can effectively reduce inflammatory responses.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

StudyFindings
Study on Anti-inflammatory ActivityDemonstrated significant inhibition of paw edema and reduction in pro-inflammatory cytokines with a similar quinazoline derivative .
Antimicrobial EfficacyIdentified potent antibacterial activity against multiple bacterial strains; specific mechanisms under further investigation .
Anticancer PotentialShowed inhibition of cancer cell proliferation in vitro; specific pathways affected include those related to apoptosis and cell cycle regulation .

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